(3-(1-Aminocyclopropyl)phenyl)boronic acid
CAS No.:
VCID: VC20155735
Molecular Formula: C9H12BNO2
Molecular Weight: 177.01 g/mol
* For research use only. Not for human or veterinary use.

Description |
(3-(1-Aminocyclopropyl)phenyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a phenyl ring, which is further substituted with a cyclopropyl amine group. This compound has garnered significant attention in medicinal chemistry and organic synthesis due to its potential applications in drug development and material science. Synthesis and PreparationSeveral synthetic routes have been developed for the preparation of (3-(1-Aminocyclopropyl)phenyl)boronic acid. These methods typically involve the reaction of appropriate aryl halides with boronic acid precursors under palladium-catalyzed cross-coupling conditions. The specific synthesis details can vary based on the starting materials and catalysts used. 3.1. Interaction with Biological TargetsBoronic acids, including (3-(1-Aminocyclopropyl)phenyl)boronic acid, are known to interact with biological targets such as enzymes and receptors. They can inhibit proteasome activity, which is crucial for protein degradation pathways in cells. This mechanism suggests potential applications in cancer therapy and other diseases where proteasome inhibition may be beneficial. 3.2. Binding to Proteins and Enzymes(3-(1-Aminocyclopropyl)phenyl)boronic acid can bind to various proteins and enzymes due to its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly significant in drug design, where selective targeting of specific proteins can lead to therapeutic efficacy. Comparison with Analogous Compounds
The unique aspect of (3-(1-Aminocyclopropyl)phenyl)boronic acid lies in its specific cyclopropane amine substitution, which may enhance its biological activity compared to its analogs. Research Findings and Future DirectionsResearch on boronic acids, including (3-(1-Aminocyclopropyl)phenyl)boronic acid, highlights their potential in targeting specific biological molecules. For instance, phenylboronic acid-based materials have been shown to bind selectively to sialic acid residues on the surface of cancer cells, enhancing the uptake of therapeutic materials by these cells . This selective binding capability suggests promising applications in cancer therapy and imaging. Future studies should focus on optimizing the synthesis of (3-(1-Aminocyclopropyl)phenyl)boronic acid and exploring its therapeutic potential in more detail, particularly in the context of proteasome inhibition and drug delivery systems. |
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Product Name | (3-(1-Aminocyclopropyl)phenyl)boronic acid | |||||||||||||||
Molecular Formula | C9H12BNO2 | |||||||||||||||
Molecular Weight | 177.01 g/mol | |||||||||||||||
IUPAC Name | [3-(1-aminocyclopropyl)phenyl]boronic acid | |||||||||||||||
Standard InChI | InChI=1S/C9H12BNO2/c11-9(4-5-9)7-2-1-3-8(6-7)10(12)13/h1-3,6,12-13H,4-5,11H2 | |||||||||||||||
Standard InChIKey | BFECHGSMWWJAFM-UHFFFAOYSA-N | |||||||||||||||
Canonical SMILES | B(C1=CC(=CC=C1)C2(CC2)N)(O)O | |||||||||||||||
PubChem Compound | 55296390 | |||||||||||||||
Last Modified | Aug 15 2024 |
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